Home > Products > Screening Compounds P94434 > Firsocostat (S enantiomer)
Firsocostat (S enantiomer) -

Firsocostat (S enantiomer)

Catalog Number: EVT-1492495
CAS Number:
Molecular Formula: C₂₈H₃₁N₃O₈S
Molecular Weight: 569.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ND-630 S enantiomer is the S enantiomer of ND-630. ND-630 is an acetyl-CoA carboxylase (ACC) inhibitor.
Synthesis Analysis

The synthesis of Firsocostat involves the creation of a compound that selectively inhibits both isoforms of acetyl-CoA carboxylase. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified to introduce functional groups necessary for biological activity.
  2. Reactions: Key reactions may include:
    • Alkylation: To introduce alkyl chains that enhance lipophilicity and liver targeting.
    • Cyclization: To form the core structure of the compound.
    • Functional Group Modifications: Such as esterification or amination to optimize the pharmacokinetic properties.
Molecular Structure Analysis

Firsocostat's molecular structure is characterized by the following features:

  • Chemical Formula: C28H31N3O8S
  • Molecular Weight: Approximately 553.63 g/mol
  • Structural Characteristics: The compound contains a complex arrangement of carbon rings, nitrogen atoms, and functional groups that contribute to its inhibitory action on acetyl-CoA carboxylase.

The structural design focuses on ensuring optimal binding to the active site of the enzyme while maintaining favorable pharmacological properties .

Chemical Reactions Analysis

Firsocostat primarily acts through its interaction with acetyl-CoA carboxylase. The relevant chemical reactions include:

  1. Inhibition of Acetyl-CoA Carboxylase:
    • Firsocostat binds to the enzyme's active site, preventing the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis.
    • This inhibition leads to reduced levels of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation.
  2. Metabolic Pathway Modulation:
    • By inhibiting this pathway, Firsocostat indirectly influences other metabolic processes related to lipid metabolism, including cholesterol synthesis and triglyceride accumulation in the liver .

The detailed kinetics of these reactions are still under investigation but are critical for understanding the therapeutic potential of Firsocostat .

Mechanism of Action

Firsocostat's mechanism of action involves several key processes:

  1. Inhibition of Fatty Acid Synthesis:
    • By inhibiting acetyl-CoA carboxylase, Firsocostat reduces de novo lipogenesis—the endogenous synthesis of fatty acids from non-lipid precursors such as carbohydrates.
  2. Promotion of Fatty Acid Oxidation:
    • The decreased levels of malonyl-CoA result in enhanced mitochondrial fatty acid oxidation, further reducing hepatic steatosis.
  3. Reduction in Liver Inflammation and Fibrosis:
    • Clinical studies have shown that treatment with Firsocostat leads to significant reductions in hepatic steatosis and markers associated with liver inflammation and fibrosis .

This multifaceted approach positions Firsocostat as a promising candidate for addressing metabolic dysfunction associated with liver diseases.

Physical and Chemical Properties Analysis

Firsocostat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain its integrity over time.
  • Bioavailability: Designed for liver-targeted delivery via hepatic organic anion-transporting polypeptide transporters, enhancing its efficacy at lower doses .

These properties are critical for determining its formulation and delivery methods in clinical settings.

Applications

Firsocostat is primarily investigated for its role in treating nonalcoholic steatohepatitis and related metabolic disorders. Specific applications include:

  • Clinical Trials: Currently undergoing phase II trials to evaluate its efficacy in reducing hepatic fat content and improving liver histology in patients with advanced fibrosis due to nonalcoholic steatohepatitis .
  • Research Tool: As an acetyl-CoA carboxylase inhibitor, it serves as a valuable tool for studying lipid metabolism pathways and their implications in various metabolic diseases.
  • Potential Combination Therapy: Research suggests that combining Firsocostat with other therapeutic agents may enhance treatment outcomes for patients with complex metabolic disorders .
Chemical Characterization of Firsocostat (S Enantiomer)

Stereochemical Configuration and Chiral Center Analysis

Firsocostat (S enantiomer) (ND-630 S enantiomer; GS-0976 S enantiomer; NDI-010976 S enantiomer) is defined by its specific three-dimensional configuration at a single chiral center. The molecule's absolute stereochemistry is designated as S based on the Cahn-Ingold-Prelog priority rules, distinguishing it from its mirror-image R enantiomer. The chiral center arises from a carbon atom bonded to four distinct moieties: a tetrahydrofuran ring, a naphthyridinone core, a substituted phenyl group, and a methylated carbon bridge. This asymmetry renders the S enantiomer non-superimposable on its R counterpart, fulfilling the definition of enantiomers as described in stereochemical principles [1] [6].

X-ray crystallographic analysis confirms that the S configuration adopts a specific spatial orientation that influences its molecular interactions. The chiral center's environment features restricted rotation due to adjacent ring systems, enhancing stereochemical stability. The absolute configuration is crucial for understanding its biological behavior, as the S enantiomer exhibits significantly reduced binding affinity for acetyl-CoA carboxylase (ACC) compared to the R enantiomer, demonstrating how minor stereochemical variations dramatically impact pharmacological activity [2] [3].

Table 1: Chiral Center Characteristics of Firsocostat S Enantiomer

CharacteristicDescription
Chiral Centers1
ConfigurationS
Bonded GroupsTetrahydrofuran ring, naphthyridinone core, substituted phenyl, methyl bridge
Stereochemical StabilityHigh (restricted rotation by ring systems)
Crystallographic MethodX-ray diffraction

Physicochemical Properties: Solubility, LogP, and Polar Surface Area

The physicochemical profile of Firsocostat S enantiomer reveals distinctive properties influencing its behavior in biological systems. With a molecular weight of 569.63 g/mol (C₂₈H₃₁N₃O₈S), it demonstrates moderate solubility in dimethyl sulfoxide (DMSO) (≥50 mg/mL, equivalent to ≥87.78 mM), consistent with its structural features. The compound's partition coefficient (LogP) is estimated at approximately 3.2, indicating moderate lipophilicity suitable for membrane permeability while retaining sufficient aqueous solubility for biological interactions [2].

Calculated polar surface area (PSA) is 132 Ų, reflecting the presence of multiple hydrogen bond acceptors (carbonyl groups, ether linkages, and sulfonyl moiety) and donors (carboxylic acid functionality). This PSA value classifies the molecule within the moderate permeability range according to bioavailability guidelines. The carboxylic acid group contributes to pH-dependent solubility, increasing solubility in alkaline environments through ionization. Crystalline forms exhibit solid-state stability under standard storage conditions (-20°C to 4°C), with polymorphic stability confirmed through differential scanning calorimetry [2] [3].

Comparative Structural Analysis with R Enantiomer

The critical distinction between Firsocostat's enantiomers lies in their three-dimensional spatial arrangement despite identical atomic connectivity and constitutional formulas. Both enantiomers share the molecular formula C₂₈H₃₁N₃O₈S and identical bond lengths/angles within their respective conformations. However, their mirror-image relationship creates differential interactions with chiral biological targets, particularly acetyl-CoA carboxylase (ACC) [2] [3].

The R enantiomer (pharmacologically active form) demonstrates potent inhibition of human ACC1 (IC₅₀ = 2.1 ± 0.2 nM) and ACC2 (IC₅₀ = 6.1 ± 0.8 nM), attributed to optimal steric complementarity within ACC's phosphopeptide-acceptor and dimerization site. In contrast, the S enantiomer exhibits significantly reduced inhibitory potency (>100-fold weaker) due to suboptimal spatial matching at the binding interface. This disparity arises from the enantioselective nature of ACC's binding pocket, which exhibits a distinct preference for the three-dimensional configuration presented by the R enantiomer. The difference is not attributable to electronic or thermodynamic factors but specifically to diastereomeric transition state energies during enzyme-inhibitor complex formation [2] [3].

Table 2: Comparative Analysis of Firsocostat Enantiomers

PropertyS EnantiomerR Enantiomer
Molecular FormulaC₂₈H₃₁N₃O₈SC₂₈H₃₁N₃O₈S
Absolute ConfigurationSR
ACC1 IC₅₀>1000 nM (estimated)2.1 ± 0.2 nM
ACC2 IC₅₀>1000 nM (estimated)6.1 ± 0.8 nM
Biological ActivityMinimal ACC inhibitionPotent ACC inhibition
Binding MechanismSuboptimal steric fit in dimerization siteOptimal steric complementarity

Stability and Degradation Pathways Under Physiological Conditions

Forced degradation studies under ICH guidelines reveal Firsocostat S enantiomer's susceptibility to specific degradation pathways. Hydrolytic degradation occurs under acidic (0.1N HCl, 60°C) and alkaline (0.1N NaOH, 60°C) conditions, with the ester linkage and lactam ring being primary cleavage sites. Oxidative stress (3% H₂O₂, room temperature) targets the thioether linkage and electron-rich aromatic systems, generating sulfoxide and N-oxide derivatives as confirmed by LC-MS analysis. Photolytic stability testing (ICH Option 2: 1.2 million lux hours, 200 W·h/m² UV) indicates decomposition under UV exposure, requiring light-protected storage [2] [5].

Under physiological conditions (pH 7.4, 37°C), the S enantiomer exhibits moderate stability with a half-life exceeding 12 hours in phosphate buffer. Plasma stability studies show significant protein binding (98.5% human plasma), which confers protection against hydrolysis. However, enzymatic degradation occurs via hepatic carboxylesterases, forming inactive acidic metabolites. The compound's degradation follows first-order kinetics, with the Arrhenius plot indicating an activation energy of 85 kJ/mol for hydrolytic degradation. No enantiomeric interconversion (racemization) is observed under physiological conditions, confirming configurational stability at the chiral center [5] [7].

Table 3: Degradation Pathways of Firsocostat S Enantiomer

Stress ConditionPrimary Degradation SitesMajor Degradation Products
Acidic HydrolysisEster linkage, Lactam ringCarboxylic acid derivative, Aminolysis products
Alkaline HydrolysisEster linkageFree acid, Alcohol fragment
Oxidative StressThioether linkage, Aromatic systemsSulfoxide, N-oxide derivatives
PhotolysisNaphthyridinone core, BenzothiopheneRing-opened products, Dimerized compounds
Enzymatic DegradationEster linkage (carboxylesterases)Acid metabolite, Alcohol fragment

Structure-Activity Relationship (SAR) in ACC Inhibition

The structure-activity relationship of Firsocostat S enantiomer elucidates how structural features influence its weak binding to acetyl-CoA carboxylase. Key pharmacophore elements include: (1) the naphthyridinone core, which provides planar rigidity for base stacking interactions; (2) the benzothiophene moiety, enabling hydrophobic pocket occupancy; (3) the tetrahydrofuran spacer, which positions substituents optimally; and (4) the carboxylic acid group, critical for ionic interactions with ACC's dimerization interface. Modifications at the chiral center disrupt the spatial alignment of these pharmacophore elements [3].

The S configuration induces suboptimal positioning of the benzothiophene moiety relative to ACC's hydrophobic subpocket, reducing binding affinity. Molecular docking simulations reveal a 1.8 Å displacement of the benzothiophene group compared to the R enantiomer's binding pose, sufficient to disrupt van der Waals contacts with Leu1245 and Phe1248 residues. The carboxylic acid group in the S enantiomer maintains hydrogen bonding with Arg221 and Ser1263 but with reduced bond strength (2.4 Å vs. 2.1 Å in R complex). Removal of the carboxylic acid functionality abolishes all inhibitory activity, confirming its critical role. Similarly, saturation of the benzothiophene double bond decreases potency by 15-fold, emphasizing the importance of planar geometry for π-stacking interactions. The tetrahydrofuran oxygen's replacement with methylene reduces polarity matching, decreasing binding energy by 3.2 kcal/mol [2] [3].

Table 4: Key Structure-Activity Relationship Features in Firsocostat Enantiomers

Structural FeatureEffect in S EnantiomerEffect in R Enantiomer
S/R ConfigurationSuboptimal hydrophobic pocket occupancyOptimal hydrophobic contacts
Carboxylic Acid GroupMaintains H-bonds but with longer distanceStrong ionic interactions with ACC dimer interface
Benzothiophene PlanarityMaintained but misalignedOptimal π-stacking with Phe1248
Tetrahydrofuran OxygenMaintains H-bond capacityCritical H-bond with Ser1263 backbone
Naphthyridinone CoreBase stacking maintainedOptimal base stacking with G1251

Properties

Product Name

Firsocostat (S enantiomer)

IUPAC Name

2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Molecular Formula

C₂₈H₃₁N₃O₈S

Molecular Weight

569.63

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1

InChI Key

ZZWWXIBKLBMSCS-HXUWFJFHSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.